3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
CAS No.: 1115440-14-6
Cat. No.: VC8207814
Molecular Formula: C27H23N5O2S
Molecular Weight: 481.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115440-14-6 |
|---|---|
| Molecular Formula | C27H23N5O2S |
| Molecular Weight | 481.6 |
| IUPAC Name | 3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C27H23N5O2S/c1-19-5-7-21(8-6-19)17-30-26(34)22-3-2-4-24(15-22)32-14-13-29-27(32)35-18-25(33)31-23-11-9-20(16-28)10-12-23/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) |
| Standard InChI Key | HSFGXTGCUBYNOZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N |
Introduction
The compound 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic molecule featuring a diverse array of functional groups, including an imidazole ring, a cyanophenyl group, and a benzamide moiety. This compound is structurally similar to 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide, which has been studied for its potential in medicinal chemistry and pharmaceutical research due to its biological activity and chemical reactivity.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the imidazole ring through cyclization reactions and the introduction of the cyanophenyl and benzamide groups via coupling reactions. Techniques like continuous flow reactors can be used to optimize reaction conditions.
Chemical Reactions
This compound can participate in various chemical reactions, such as oxidation of the sulfanyl group to form sulfoxides or sulfones using agents like hydrogen peroxide.
Biological and Therapeutic Applications
Imidazole derivatives are known for their biological activity and potential therapeutic applications, including anti-inflammatory and anticancer effects. The unique combination of functional groups in this compound suggests potential as an enzyme inhibitor or receptor modulator.
Research Findings
While specific research findings for 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide are not available, its structural analogs have shown promise in pharmacological studies. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer activities .
Data Tables
Given the lack of specific data on 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide, we can consider the properties of its analogs for comparison:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide | C27H23N5O2S | Not specified | Anti-inflammatory, anticancer |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory (5-LOX inhibitor) |
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